5-Nitro-4-piperidin-1-yl-2,1,3-benzoxadiazole
Overview
Description
5-Nitro-4-piperidin-1-yl-2,1,3-benzoxadiazole: is a heterocyclic compound that features a benzoxadiazole core substituted with a nitro group and a piperidine ring
Scientific Research Applications
Chemistry:
Fluorescent Probes: Used in the development of fluorescent probes for detecting various analytes.
Catalysis: Employed as a catalyst in certain organic reactions.
Biology:
Biological Imaging: Utilized in biological imaging due to its fluorescent properties.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.
Medicine:
Drug Development: Explored as a potential scaffold for the development of new drugs.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Materials Science: Used in the development of new materials with specific electronic properties.
Sensors: Incorporated into sensors for detecting environmental pollutants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-4-piperidin-1-yl-2,1,3-benzoxadiazole typically involves the following steps:
Piperidinylation: The attachment of a piperidine ring to the benzoxadiazole core.
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Cyclization: The benzoxadiazole core can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzoxadiazoles: Formed from nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 5-Nitro-4-piperidin-1-yl-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways.
Comparison with Similar Compounds
- 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole
- 5-Nitro-2-(piperidin-1-yl)benzaldehyde
- Piperidine Derivatives
Uniqueness: 5-Nitro-4-piperidin-1-yl-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-nitro-4-piperidin-1-yl-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c16-15(17)9-5-4-8-10(13-18-12-8)11(9)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKPNKTGVHXPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC3=NON=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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